N-(2-ethyl-6-methylphenyl)-1-benzofuran-2-carboxamide
Description
Properties
Molecular Formula |
C18H17NO2 |
|---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H17NO2/c1-3-13-9-6-7-12(2)17(13)19-18(20)16-11-14-8-4-5-10-15(14)21-16/h4-11H,3H2,1-2H3,(H,19,20) |
InChI Key |
AWXFMLJKQGEHCW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC3=CC=CC=C3O2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.
Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran derivative with an appropriate amine, such as 2-ethyl-6-methylaniline, under conditions that facilitate amide bond formation.
Reaction Conditions: The reactions are usually carried out in the presence of catalysts and solvents that promote the desired transformations. Common solvents include dichloromethane, toluene, and ethanol, while catalysts like palladium on carbon or copper iodide may be used.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for efficient production, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-6-methylphenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.
Reduction: Formation of N-(2-ethyl-6-methylphenyl)-1-benzofuran-2-amine.
Substitution: Formation of halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
N-(2-ethyl-6-methylphenyl)-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzofuran carboxamides are a versatile class of compounds with diverse biological activities. Below is a comparative analysis of N-(2-ethyl-6-methylphenyl)-1-benzofuran-2-carboxamide and its analogs:
Table 1: Structural and Functional Comparison
Key Findings
Substituent-Driven Activity: The 2-ethyl-6-methylphenyl group in the target compound enhances hydrophobic interactions with Mpro residues (e.g., Phe140, Leu141, and His164), critical for antiviral activity . In contrast, the azabicyclo and methoxyphenyl groups in the α7 agonist analog prioritize receptor specificity for cognitive enhancement . The bromophenyl and fluorophenyl substituents in GSK8175 derivatives improve binding to parasitic enzymes but introduce higher molecular weight (504.36 g/mol vs.
Metabolic Stability :
- The dimethylcarbamate group in the Z-configuration analog () may confer metabolic stability compared to the primary amide in the target compound, though its biological role remains uncharacterized .
Structural Flexibility :
- The pyridin-3-yl and tert-butyl groups in the Mpro inhibitor series () allow conformational adaptability in enzyme binding, whereas rigid bicyclic structures (e.g., azabicyclo in ) restrict this flexibility .
Research Implications and Limitations
While this compound shows promise as an antiviral agent, its efficacy relative to analogs depends on substituent optimization. For example, the GSK8175 series demonstrates superior potency against malaria parasites but with increased synthetic complexity . Conversely, the α7 agonist’s cognitive benefits highlight the benzofuran scaffold’s versatility . Limitations include a lack of in vivo data for the target compound and insufficient structural studies on its carboxamide interactions beyond computational models .
Q & A
Q. What are the key synthetic routes for preparing N-(2-ethyl-6-methylphenyl)-1-benzofuran-2-carboxamide?
The synthesis typically involves:
- Step 1 : Construction of the benzofuran core via cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions.
- Step 2 : Introduction of the carboxamide group by reacting 1-benzofuran-2-carboxylic acid chloride with 2-ethyl-6-methylaniline in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields high-purity product .
Q. How is the molecular structure of this compound confirmed experimentally?
- X-ray crystallography : Single-crystal diffraction analysis (e.g., using SHELXL ) confirms bond lengths, angles, and dihedral angles. For example, the benzofuran ring typically shows C–C bond lengths of 1.34–1.41 Å, consistent with aromatic systems.
- Spectroscopy :
- ¹H/¹³C NMR : Aromatic protons appear at δ 6.8–7.8 ppm; the carboxamide carbonyl signal is observed at ~168 ppm in ¹³C NMR.
- IR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N–H stretch) .
Advanced Research Questions
Q. How do substituents (e.g., ethyl and methyl groups) influence the compound’s reactivity and bioactivity?
- Electronic effects : The electron-donating methyl and ethyl groups on the phenyl ring increase electron density, potentially enhancing nucleophilic substitution at the carboxamide group.
- Steric effects : The 2-ethyl-6-methyl substitution creates steric hindrance, reducing reactivity toward bulky electrophiles.
- Biological impact : Comparative studies with analogs (e.g., N-(2-methylphenyl) derivatives) show that ethyl groups improve lipid solubility, enhancing membrane permeability in cellular assays .
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
- Dose-response standardization : Use IC₅₀/EC₅₀ values normalized to control compounds (e.g., doxorubicin for cytotoxicity assays).
- Structural validation : Confirm compound purity via HPLC (>98%) and LC-MS to rule out degradation products.
- Target validation : Employ siRNA knockdown or CRISPR-Cas9 to verify specificity in enzyme inhibition studies .
Q. How can computational methods predict interaction mechanisms with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., kinases). The benzofuran ring often participates in π-π stacking with aromatic residues (e.g., Tyr in kinase ATP-binding pockets).
- MD simulations : GROMACS simulations (100 ns) assess binding stability, with RMSD <2 Å indicating robust interactions.
- ADMET prediction : SwissADME estimates logP (~3.2) and bioavailability scores to guide pharmacokinetic optimization .
Methodological Notes
- Synthetic optimization : Replace DCC coupling reagents with EDC/HOBt to reduce side reactions in carboxamide formation .
- Crystallography : Use SHELXE for experimental phasing in low-resolution datasets (≥2.5 Å) .
- Bioassays : Include negative controls (e.g., DMSO vehicle) and validate with orthogonal assays (e.g., SPR for binding affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
